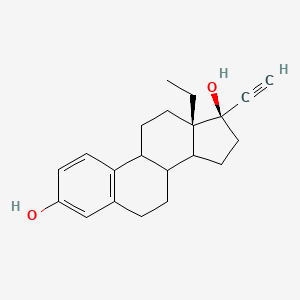

18-Methylethynyl estradiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(13S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17?,18?,19?,20-,21-/m0/s1 |

InChI Key |

VDKWHNVDYOVIIX-VYJKVFMHSA-N |

Isomeric SMILES |

CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Structure Activity Relationships Sar of 18 Methylethynyl Estradiol and Estrogen Analogs

Essential Structural Features for Estrogenic Activity

For a compound to exhibit significant estrogenic activity, several structural prerequisites are generally required. These features ensure the correct orientation and interaction with the amino acid residues within the ligand-binding pocket of the estrogen receptor.

The phenolic A-ring is a cornerstone of estrogenicity. This structural feature is critical for high-affinity binding to the estrogen receptor. The 3-hydroxyl group on this ring is particularly important, as it acts as a hydrogen bond donor, interacting with key amino acid residues in the receptor's binding site, such as glutamate (B1630785) and arginine, and a bridging water molecule. This interaction is a primary anchor for the ligand within the receptor pocket. Modification or removal of the 3-hydroxyl group, for instance through methylation, has been shown to significantly reduce binding affinity.

The 17β-hydroxyl group on the D-ring of the steroid nucleus is another crucial feature for potent estrogenic activity. It is thought to function as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. The distance between the 3-hydroxyl and 17β-hydroxyl groups is also a critical determinant of estrogenicity, as it dictates the proper fit within the binding pocket.

Substituents at the C17α position can have a profound impact on the activity of estrogens. The introduction of a 17α-ethynyl group, as seen in the potent synthetic estrogen ethinylestradiol, dramatically enhances oral bioavailability and potency. This is primarily due to the inhibition of metabolic degradation in the liver, rather than a direct enhancement of receptor binding affinity. In fact, some studies suggest that ethinylestradiol exhibits a greater affinity for the estrogen receptor than estradiol (B170435) itself.

A rigid and planar molecular structure is a key characteristic of potent steroidal estrogens. The fused ring system of the steroid nucleus provides this rigidity, which is necessary for the precise positioning of the key functional groups (the 3- and 17β-hydroxyls) for optimal interaction with the estrogen receptor. Flexibility in the steroid backbone can lead to a loss of the specific conformation required for high-affinity binding.

Impact of C18-Methyl Group Stereochemistry on Estrogenic Activity

One study found that 18-epi-17β-estradiol possessed a much lower relative binding affinity (RBA) for the estrogen receptor (1.2%) compared to 17β-estradiol (100%). drugbank.com This analog was also found to be approximately 1000-fold less estrogenic in cell-based assays and showed no uterotrophic activity in animal models. drugbank.com This highlights the sensitivity of the estrogen receptor to the precise stereochemistry of the steroid backbone, where even a subtle change in the orientation of a single methyl group can significantly impair binding and subsequent biological activity.

Structural Modifications Affecting Receptor Affinity and Potency

The introduction of an 18-methyl group, as in 18-methylethynyl estradiol, presents an interesting case. This compound is structurally very similar to levonorgestrel (B1675169) (the biologically active component of norgestrel), a potent progestin which is also known as 17α-ethynyl-18-methyl-19-nortestosterone. Crucially, levonorgestrel exhibits negligible binding to the estrogen receptor and is considered to have no estrogenic activity. wikipedia.orgrndsystems.com This suggests that the presence of the 18-methyl group, in combination with the lack of an aromatic A-ring in the case of levonorgestrel, is detrimental to estrogen receptor binding. While this compound does possess the phenolic A-ring characteristic of estrogens, the structural similarity to a non-estrogenic compound suggests that its affinity for the estrogen receptor is likely to be significantly lower than that of ethinylestradiol.

Comparative SAR Studies with Natural and Synthetic Estrogens

Influence of the 17α-Ethynyl Group

A pivotal modification in the development of potent synthetic estrogens was the introduction of a 17α-ethynyl group to the estradiol scaffold, resulting in ethinylestradiol (EE). Natural estradiol is not effective when taken orally due to rapid first-pass metabolism in the liver. youtube.com The placement of the 17α-ethynyl group sterically hinders the metabolic oxidation of the 17β-hydroxyl group, significantly increasing the compound's resistance to metabolic inactivation and thereby enhancing its oral bioavailability and potency. youtube.com

Ethinylestradiol generally exhibits a high binding affinity for estrogen receptors, often comparable to or greater than that of endogenous 17β-estradiol (E2). oup.comnih.gov Studies have shown that the binding affinity of ethinylestradiol to ERα can be approximately twice that of E2, while its affinity for ERβ is about half that of E2. nih.gov This high potency is a direct result of the 17α-ethynyl modification, which establishes ethinylestradiol as a benchmark for synthetic estrogen activity. nih.gov This structural feature is shared with this compound, suggesting that the ethynyl (B1212043) group would likewise confer increased metabolic stability and potent estrogenic activity.

Critical Role of the C18-Methyl Group

Research into structural modifications of this group has demonstrated its critical importance. A study involving the chemical inversion of the C18-methyl group from its natural β-position to the α-position (creating a compound known as 18-epi-17β-E2) revealed a dramatic loss of biological function. nih.gov This epimer, 18-epi-17β-E2, displayed a significantly lower binding affinity for the estrogen receptor, with a relative binding affinity (RBA) of only 1.2% compared to 17β-estradiol. nih.gov Furthermore, it was found to be 1000-fold less estrogenic in MCF-7 cells and showed no uterotrophic activity in animal models. nih.gov This demonstrates that even a subtle change in the stereochemistry at this position disrupts the molecule's ability to effectively bind to and activate the estrogen receptor.

This finding implies that any modification to the C18-methyl group on the estradiol framework, as in this compound, would be expected to have a substantial impact on its binding affinity and subsequent biological activity. While the 17α-ethynyl group enhances potency, an alteration at the C18 position could potentially counteract this effect by distorting the molecular shape required for optimal receptor interaction.

Comparative Binding Affinities and Estrogenic Potency

To contextualize the probable activity of this compound, it is useful to compare the receptor binding affinities and potencies of key natural and synthetic estrogens. Natural estrogens like estrone (B1671321) (E1) and estriol (B74026) (E3) are metabolites of estradiol (E2) and generally exhibit weaker binding and lower potency. nih.gov In contrast, synthetic estrogens like diethylstilbestrol (B1670540) (DES) and ethinylestradiol (EE) were designed for high affinity and stability, and often show potency exceeding that of natural estradiol. oup.com

Below are data tables comparing the relative binding affinity (RBA) and estrogenic potency of several key estrogenic compounds.

Table 1: Relative Binding Affinity (RBA) of Selected Estrogens for the Estrogen Receptor (RBA is calculated relative to 17β-Estradiol, which is set at 100%)

| Compound | Class | Relative Binding Affinity (%) |

| 17β-Estradiol (E2) | Natural | 100 |

| Ethinylestradiol (EE) | Synthetic | 121 |

| Diethylstilbestrol (DES) | Synthetic | 210 |

| Estrone (E1) | Natural | 18 |

| Estriol (E3) | Natural | 15 |

| 4-Hydroxytamoxifen | Synthetic (SERM) | 131 |

| 18-epi-17β-Estradiol | Synthetic | 1.2 nih.gov |

Data sourced from Blair et al. (2000) via a competitive-binding assay using rat uterine estrogen receptor, unless otherwise noted. oup.com

Table 2: Comparative Estrogenic Potency of Selected Estrogens

| Compound | Class | Relative Potency (vs. 17β-Estradiol) | Assay Method |

| 17β-Estradiol (E2) | Natural | 1 | In vivo (Uterotrophic) / In vitro |

| Ethinylestradiol (EE) | Synthetic | ~1.9x | In vitro (MCF-7 proliferation) nih.gov |

| Diethylstilbestrol (DES) | Synthetic | ~2.5x | In vitro (MCF-7 proliferation) nih.gov |

| Estrone (E1) | Natural | ~0.3-0.4x | In vivo (Uterotrophic) |

| Estriol (E3) | Natural | ~0.1x | In vivo (Uterotrophic) |

Relative potencies can vary based on the specific assay (in vivo vs. in vitro) and the biological endpoint being measured. nih.govnih.gov

Molecular Mechanisms of Action of 18 Methylethynyl Estradiol

Estrogen Receptor-Mediated Signaling Pathways

18-Methylethynyl estradiol (B170435) is presumed to interact with the two primary subtypes of estrogen receptors, ERα and ERβ. These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. The signaling pathways mediated by these receptors are broadly categorized as genomic and non-genomic.

The classical, or genomic, signaling pathway involves the diffusion of the estrogenic compound across the cell membrane and its subsequent binding to ERs located predominantly in the cytoplasm and/or nucleus. This binding event triggers a series of steps that ultimately lead to the regulation of target gene transcription.

Upon binding 18-methylethynyl estradiol, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These dimerized receptor-ligand complexes then translocate to the nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins to the transcription initiation site, thereby modulating the rate of gene transcription. The specific genes regulated by this pathway are involved in a wide array of physiological processes.

In addition to the genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling. This pathway is mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm. Binding of an estrogen to these membrane-associated ERs (mERs) can swiftly activate various intracellular signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K). These signaling pathways can, in turn, influence a variety of cellular processes, such as cell proliferation and survival, and can also indirectly affect gene expression by phosphorylating and activating other transcription factors. The ethynyl (B1212043) group present in this compound, similar to its presence in ethinylestradiol, may contribute to potent activation of these rapid signaling pathways.

Cellular and Subcellular Effects

The binding of a ligand is a prerequisite for the dimerization of estrogen receptors. It is anticipated that this compound induces the formation of ER dimers. Following dimerization, the receptor-ligand complex undergoes active transport into the nucleus through the nuclear pore complex. This process is essential for the genomic actions of the hormone, as it allows the receptor to access its target genes within the chromatin.

The binding of a specific ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a unique conformational change in the receptor protein. This altered conformation is critical for subsequent protein-protein interactions, including receptor dimerization and the recruitment of co-regulatory proteins. The structural modifications in this compound, particularly the C18-methyl group, would likely result in a distinct receptor conformation compared to that induced by 17β-estradiol. For instance, studies on the structural isomer 18-epi-17β-estradiol have shown that inversion of the C18-methyl group leads to a significant decrease in binding affinity for the ER nih.gov. This suggests that the stereochemistry at this position is crucial for optimal receptor interaction and that the conformation induced by this compound may differ significantly from the native hormone.

Estrogen Receptor Interactions and Selectivity

Binding Affinity and Specificity to Estrogen Receptor Subtypes (ERα, ERβ, GPER)

Ethinylestradiol demonstrates a high binding affinity for both classical estrogen receptor subtypes, ERα and ERβ. Research has shown that its affinity for ERα is notably higher than that of the endogenous hormone, estradiol (B170435). In one study, Ethinylestradiol exhibited 233% of the binding affinity of estradiol for ERα, while its affinity for ERβ was 38% of that of estradiol. Another study reported that Ethinylestradiol possessed 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org This enhanced affinity for ERα contributes to its high estrogenic potency.

Beyond the classical nuclear receptors, Ethinylestradiol also functions as a potent agonist of the G protein-coupled estrogen receptor (GPER). wikipedia.org While the precise binding affinity for GPER has not been definitively quantified in all studies, its agonistic activity suggests a significant interaction. This interaction with GPER allows Ethinylestradiol to elicit rapid, membrane-initiated estrogenic signaling pathways, in addition to the classical genomic pathways mediated by ERα and ERβ.

| Compound | Relative Binding Affinity (%) vs. Estradiol for ERα | Relative Binding Affinity (%) vs. Estradiol for ERβ | Activity at GPER |

|---|---|---|---|

| Ethinylestradiol (Study 1) | 233% | 38% | Potent Agonist |

| Ethinylestradiol (Study 2) | 194% | 151% | Potent Agonist |

Competitive Binding Assays and Receptor Occupancy Studies

Competitive binding assays are a cornerstone in determining the affinity of a ligand for its receptor. In these assays, a radiolabeled estrogen, such as [3H]-estradiol, is incubated with the estrogen receptor in the presence of varying concentrations of an unlabeled competitor ligand, in this case, Ethinylestradiol. The ability of Ethinylestradiol to displace the radiolabeled estradiol from the receptor is measured, and from this, its inhibitory concentration (IC50) and relative binding affinity (RBA) can be calculated.

Studies utilizing competitive binding assays have consistently demonstrated that Ethinylestradiol is a potent competitor for the estrogen receptor. It exhibits a greater affinity for the ER than estradiol itself. nih.gov This high affinity ensures a high level of receptor occupancy at given concentrations, which is a key determinant of its biological potency. The data from these assays are crucial for understanding the structure-activity relationships of synthetic estrogens and for the development of new estrogenic compounds.

| Compound | Receptor | Assay Type | Outcome |

|---|---|---|---|

| Ethinylestradiol | ERα and ERβ | Competitive displacement of [3H]-estradiol | Higher binding affinity than estradiol |

Allosteric Modulation of Estrogen Receptors by Analogs

The binding of a ligand, such as Ethinylestradiol or its analogs, to the ligand-binding domain (LBD) of an estrogen receptor is a key event that allosterically regulates the receptor's conformation and function. This ligand-induced conformational change is a fundamental aspect of allosteric modulation. The binding of an agonist like Ethinylestradiol induces a specific conformational state in the receptor that facilitates its interaction with coactivator proteins. nih.gov

Different estrogen receptor modulators can induce distinct conformational changes in the receptor, leading to varied biological responses. duke.edunih.gov This principle of ligand-specific receptor conformation is central to the concept of Selective Estrogen Receptor Modulators (SERMs). While Ethinylestradiol acts as a full agonist, its analogs could potentially induce alternative receptor conformations, leading to a spectrum of activities from partial agonism to antagonism in different tissues. The specific conformational changes induced by Ethinylestradiol and its analogs dictate which co-regulator proteins (coactivators or corepressors) are recruited to the receptor-DNA complex, thereby fine-tuning the transcriptional output.

Ligand-Dependent Receptor Activation and Deactivation

The binding of Ethinylestradiol to the estrogen receptor initiates a series of events leading to receptor activation. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. nih.gov This activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.

The ligand-receptor complex then recruits a cascade of coactivator proteins, which possess histone acetyltransferase (HAT) activity or other chromatin-remodeling functions. This leads to the modification of chromatin structure, making the DNA more accessible to the transcriptional machinery and ultimately resulting in the transcription of target genes. The specific conformation induced by Ethinylestradiol in the LBD, particularly the positioning of helix 12, is critical for the formation of a functional activation function 2 (AF-2) domain, which is a primary site for coactivator recruitment.

Conversely, the binding of an antagonist would induce a different conformational change that prevents the proper formation of the AF-2 domain, thereby blocking coactivator recruitment and leading to receptor deactivation and transcriptional repression. The potent agonistic activity of Ethinylestradiol is a direct consequence of the stable, transcriptionally active conformation it induces in the estrogen receptor upon binding.

Metabolism Pathways of 18 Methylethynyl Estradiol

Metabolic Stability and Inactivation Pathways

The metabolic stability of synthetic estrogens like 18-Methylethynyl estradiol (B170435) is largely determined by their resistance to rapid breakdown in the liver. The ethynyl (B1212043) group at the C17α position is a key structural feature that significantly enhances metabolic stability compared to the natural hormone estradiol. This chemical modification sterically hinders the oxidation of the 17β-hydroxyl group, a common and rapid inactivation pathway for endogenous estrogens.

Inactivation of 18-Methylethynyl estradiol is expected to proceed through several key pathways:

Hydroxylation: This is a primary Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. For ethinylestradiol, hydroxylation occurs predominantly at the 2-position of the aromatic A-ring, leading to the formation of 2-hydroxyethinylestradiol. mdpi.com Other hydroxylations at positions such as 4-, 6-, and 16- have also been observed for similar steroids. researchgate.net The presence of the 18-methyl group in this compound could potentially influence the rate and regioselectivity of these hydroxylation reactions.

Conjugation: Following hydroxylation, the resulting metabolites, as well as the parent compound, undergo Phase II conjugation reactions. These processes further increase water solubility and prepare the compounds for elimination.

Glucuronidation: This reaction involves the attachment of a glucuronic acid moiety to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). For estrogens, glucuronidation can occur at both the phenolic 3-hydroxyl group and the 17β-hydroxyl group. wikipedia.org

Sulfation: This pathway involves the addition of a sulfonate group, catalyzed by sulfotransferrases (SULTs). Sulfation is a significant pathway for the inactivation of estrogens. nih.gov

The combination of these pathways leads to the progressive inactivation and eventual clearance of this compound from the body.

Formation of Metabolites and their Biological Relevance

The metabolism of this compound is anticipated to generate a variety of metabolites with differing biological activities. Based on the metabolism of ethinylestradiol, the following classes of metabolites are likely to be formed:

Hydroxylated Metabolites: The primary hydroxylated metabolites are expected to be catechol estrogens, such as 2-hydroxy-18-methylethynyl estradiol and 4-hydroxy-18-methylethynyl estradiol. Catechol estrogens are known to be pharmacologically active and can exert estrogenic effects. zrtlab.com However, they can also be oxidized to form reactive quinones, which have been implicated in potential toxicities. zrtlab.com

Methylated Metabolites: The hydroxylated catechol metabolites can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxy (B1213986) derivatives, such as 2-methoxy-18-methylethynyl estradiol and 4-methoxy-18-methylethynyl estradiol. Methylation is generally considered a detoxification step, as the resulting methoxyestrogens have significantly reduced estrogenic activity. zrtlab.com

Conjugated Metabolites: Glucuronide and sulfate (B86663) conjugates of the parent compound and its hydroxylated metabolites are considered biologically inactive and are readily excreted in urine and bile. wikipedia.orgnih.gov

Table 1: Predicted Metabolites of this compound and their Potential Biological Relevance

| Metabolite Class | Example | Formation Pathway | Potential Biological Relevance |

| Hydroxylated Metabolites | 2-hydroxy-18-methylethynyl estradiol | CYP-mediated hydroxylation | Estrogenic activity, potential for reactive quinone formation |

| 4-hydroxy-18-methylethynyl estradiol | CYP-mediated hydroxylation | Estrogenic activity, potential for reactive quinone formation | |

| Methylated Metabolites | 2-methoxy-18-methylethynyl estradiol | COMT-mediated methylation of catechol metabolite | Reduced estrogenic activity (detoxification) |

| 4-methoxy-18-methylethynyl estradiol | COMT-mediated methylation of catechol metabolite | Reduced estrogenic activity (detoxification) | |

| Conjugated Metabolites | This compound-3-glucuronide | UGT-mediated glucuronidation | Inactive, facilitates excretion |

| 2-hydroxy-18-methylethynyl estradiol-sulfate | SULT-mediated sulfation | Inactive, facilitates excretion |

Role of Metabolic Enzymes in Biotransformation

A variety of enzymes are involved in the biotransformation of this compound. The specific enzymes and their roles are inferred from studies on ethinylestradiol and other synthetic estrogens.

Cytochrome P450 (CYP) Enzymes: These enzymes are crucial for the initial Phase I hydroxylation reactions.

CYP3A4: This is a major CYP isoform in the liver and is known to be involved in the metabolism of a wide range of steroids, including the 2-hydroxylation of ethinylestradiol. nih.gov

CYP1A2: This enzyme also contributes to the 2-hydroxylation of estrogens. nih.gov

CYP1B1: This extrahepatic CYP enzyme is known to catalyze the 4-hydroxylation of estrogens. nih.gov

UDP-Glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for glucuronidation. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, and UGT2B7, have been shown to conjugate estrogens and their metabolites. nih.gov

Sulfotransferases (SULTs): These enzymes catalyze the sulfation of estrogens. SULT1E1 is a key enzyme in the sulfation of estradiol and ethinylestradiol. nih.gov

Catechol-O-Methyltransferase (COMT): This enzyme is responsible for the methylation of catechol estrogens, a critical step in their detoxification. zrtlab.com

Table 2: Key Enzymes in the Predicted Biotransformation of this compound

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction |

| Cytochrome P450 | CYP3A4, CYP1A2, CYP1B1 | Hydroxylation |

| UDP-Glucuronosyltransferase | UGT1A1, UGT1A3, UGT1A8, UGT2B7 | Glucuronidation |

| Sulfotransferase | SULT1E1 | Sulfation |

| Catechol-O-Methyltransferase | COMT | Methylation of catechol metabolites |

Analytical Research Methodologies for 18 Methylethynyl Estradiol

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation and quantification of 18-Methylethynyl estradiol (B170435) from complex mixtures such as biological fluids and pharmaceutical formulations. These methods offer high resolution and, when coupled with appropriate detectors, provide excellent sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of synthetic estrogens like 18-Methylethynyl estradiol. The method's versatility allows for various column chemistries and mobile phase compositions to optimize the separation. For estrogens, reversed-phase columns, such as C18, are commonly employed.

A study detailed a simple, accurate, and precise gradient HPLC method for the simultaneous estimation of ethinyl estradiol and drospirenone in tablet formulations. bepls.com This method utilized an Oyster BDS premium column (150mm x 4.6mm, 3μm) with a gradient mobile phase and detection at 210 nm for ethinyl estradiol. bepls.com The retention time for ethinyl estradiol was found to be 39 minutes. bepls.com Another RP-HPLC method developed for the simultaneous measurement of ethinylestradiol and drospirenone in rat plasma used fluorescence detection for ethinylestradiol at an excitation wavelength of 200 nm and an emission wavelength of 310 nm, with a retention time of 4.19 minutes. nih.gov

The following interactive table summarizes typical HPLC conditions for the analysis of ethinyl estradiol, which are applicable to its derivatives like this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Oyster BDS premium (150mm x 4.6mm, 3µm) | XBridge C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Gradient | Isocratic: water/acetonitrile (45:55) |

| Flow Rate | Variable with gradient | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 205 nm |

| Temperature | 30°C | 25°C |

| Injection Volume | 10 µL | 10 µL |

| Retention Time | 39 minutes | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of estrogens, providing high sensitivity and structural information. Due to the low volatility of estrogens, derivatization is often required to improve their chromatographic behavior and detection sensitivity. nih.govmdpi.com Common derivatization approaches include silylation to increase volatility. mdpi.com

A GC-MS method was developed for the simultaneous quantification of ethinyl estradiol and drospirenone in contraceptive formulations without the need for derivatization. mdpi.com The method employed ultrasound-assisted extraction with methanol. mdpi.com The GC oven temperature was programmed from an initial temperature of 250°C, increasing to 325°C. mdpi.com Under these conditions, the retention time for ethinyl estradiol was 2.32 minutes. mdpi.com

For enhanced sensitivity, negative chemical ionization (NCI) can be used in GC-MS analysis. Derivatization with pentafluorobenzylbromide (PFBBr) has been shown to be effective for estrogens, allowing for detection at very low levels. scispec.co.th

The table below outlines typical GC-MS parameters for estrogen analysis.

| Parameter | Condition 1 (without derivatization) | Condition 2 (with derivatization) |

| Carrier Gas | Helium | Helium |

| Flow Rate | 2.0 mL/min | Not specified |

| Oven Program | 250°C to 325°C at 45°C/min | Not specified |

| Derivatization | None | Pentafluorobenzylbromide (PFBBr) |

| Ionization | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |

| Retention Time (EE) | 2.32 min | Not specified |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of low levels of estrogens in biological matrices due to its high sensitivity and specificity. nih.govfarmaciajournal.com This technique often involves derivatization to enhance ionization efficiency. Dansyl chloride is a common derivatizing agent that introduces a readily ionizable group, significantly improving sensitivity in electrospray ionization (ESI). nih.gov

An ultra-sensitive LC/MS/MS method for ethinyl estradiol in human plasma was developed with a lower limit of quantitation of 2.5 pg/mL. nih.gov This method involved extraction with methyl t-butyl ether, derivatization with dansyl chloride, and analysis on a Luna C(18) column with an isocratic mobile phase. nih.gov Another highly sensitive method for ethinyl estradiol in human plasma utilized a two-stage sample clean-up and off-line derivatization with dansyl chloride, achieving a limit of quantitation of 1.0 pg/mL. lcms.cz

The following table summarizes key aspects of LC-MS/MS methods for ethinyl estradiol.

| Parameter | Method 1 | Method 2 |

| Matrix | Human Plasma | Human Plasma |

| Extraction | Methyl t-butyl ether | Liquid-liquid extraction followed by solid-phase extraction |

| Derivatization | Dansyl chloride | Dansyl chloride |

| Chromatography | Luna C(18) column, isocratic mobile phase | UHPLC Nexera, gradient mobile phase |

| Ionization | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Lower Limit of Quantitation | 2.5 pg/mL | 1.0 pg/mL |

Immunoassay Methods

Immunoassay methods, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), offer high-throughput analysis for estrogens. These methods are based on the specific binding of an antibody to the target analyte. While immunoassays can be highly sensitive, they may sometimes suffer from cross-reactivity with structurally related compounds, which can lead to an overestimation of the analyte concentration. nih.gov

An enzyme immunoassay for ethinyl estradiol was developed using a conjugate of the 3-(O-carboxymethyl)ether with horseradish peroxidase as the label. nih.gov This assay had a lower limit of sensitivity of 2 pg per assay tube. nih.gov To minimize interference from other synthetic progestagens, the sample was extracted with an anti-estrogen serum before the assay. nih.gov

More recent developments include competitive light-initiated chemiluminescent assays, which have shown high specificity and a wide detection range for estradiol. nih.gov

Spectroscopic Techniques (e.g., UV, Fluorescence)

Spectroscopic techniques are often used in conjunction with chromatographic methods for the detection and quantification of this compound. UV-Vis spectroscopy is commonly used for detection in HPLC, with the wavelength of maximum absorbance for ethinyl estradiol typically being around 210 nm and 280 nm. bepls.comresearchgate.net

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV detection. Ethinyl estradiol exhibits natural fluorescence, which can be exploited for its detection. For instance, in an HPLC method, fluorescence detection for ethinyl estradiol was performed with excitation at 285 nm and emission at 310 nm. researchgate.net Derivatization with agents like dansyl chloride can significantly enhance the fluorescence signal, further improving sensitivity. mdpi.com

Radiotracer Synthesis and Characterization for Molecular Imaging Research

The development of radiolabeled analogs of this compound is essential for in vivo imaging of estrogen receptors (ERs) using techniques like Positron Emission Tomography (PET). The most commonly used radionuclide for this purpose is fluorine-18 (¹⁸F) due to its favorable half-life and imaging characteristics. nih.gov

The synthesis of ¹⁸F-labeled estradiol derivatives often involves a multi-step process, including the introduction of a leaving group on the estradiol scaffold, followed by nucleophilic substitution with [¹⁸F]fluoride. The radiosynthesis of 16α-[¹⁸F]-fluoroestradiol ([¹⁸F]FES), a widely used PET tracer for ER imaging, has been automated to ensure high and reproducible yields. nih.govbjrs.org.br The synthesis typically involves the labeling of a precursor followed by hydrolysis and purification by HPLC. nih.gov

The characterization of the resulting radiotracer is critical to ensure its purity and identity. This is typically achieved using analytical HPLC, where the radioactive product is co-injected with an authentic non-radioactive standard to confirm its retention time. nih.gov The radiochemical purity is also determined by HPLC with a radioactivity detector.

Sample Preparation and Extraction Techniques

The preparation and extraction of this compound from a sample matrix, such as a bulk drug, pharmaceutical formulation, or biological fluid, is a critical step to ensure accurate and precise analytical results. The chosen technique aims to isolate the analyte from interfering substances. Common methods are adapted from those used for other synthetic estrogens and progestins. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. nih.govmdpi.com For steroid compounds like this compound, LLE can be an effective and inexpensive method for extraction from aqueous sample matrices. nih.gov The choice of organic solvent is crucial, with common options including methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane. nih.gov The efficiency of the extraction can be influenced by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form, which is more soluble in the organic solvent. mdpi.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, involving the passage of a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. nih.govomicsonline.org Interferences are washed away, and the purified analyte is then eluted with a different solvent. For synthetic estrogens, reversed-phase SPE cartridges, such as those with C18 or hydrophilic-lipophilic balanced (HLB) sorbents, are frequently employed. nih.govwaters.com This technique is highly effective for cleaning up complex samples and concentrating the analyte, which is particularly useful for trace analysis. nih.gov

Solvent Extraction for Solid Formulations: When analyzing pharmaceutical tablets or other solid dosage forms, the initial step involves extracting the active ingredient and its related substances into a suitable solvent. For Levonorgestrel (B1675169) and its impurities, solvents like tetrahydrofuran (THF) and methanol are often used to dissolve the compounds from the tablet matrix. nih.govbrieflands.com The process may be assisted by sonication to ensure complete dissolution and uniform dispersion of the drug. nih.gov The resulting solution is then typically diluted with a solvent compatible with the subsequent analytical technique, such as acetonitrile (ACN), and filtered to remove insoluble excipients. nih.gov

Below is a table summarizing common extraction techniques applicable to the analysis of this compound, based on methods for structurally related compounds.

| Technique | Typical Matrix | Common Solvents/Sorbents | Key Advantages |

|---|---|---|---|

| Solvent Extraction | Pharmaceutical Tablets | Methanol, Acetonitrile (ACN), Tetrahydrofuran (THF) | Simple, effective for solid dosage forms. |

| Liquid-Liquid Extraction (LLE) | Aqueous/Biological Fluids | Methyl tert-butyl ether (MTBE), Ethyl Acetate, Dichloromethane | Inexpensive, good for initial cleanup. nih.gov |

| Solid-Phase Extraction (SPE) | Aqueous/Biological Fluids, Environmental Waters | C18, Oasis HLB cartridges | High recovery, efficient cleanup and concentration. nih.govwaters.com |

Quality Control and Reference Standard Development for Research

The quality control (QC) of pharmaceuticals is essential to ensure their safety and efficacy, with a significant focus on identifying and controlling impurities. usp.org The development and use of high-quality reference standards are the foundation of these QC activities. mriglobal.org

Development of Reference Standards: A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical tests. pharmiweb.compharmaffiliates.com For an impurity like this compound, a reference standard is necessary for the validation of analytical methods and for the accurate quantification of its presence in a drug substance or product. knorspharma.com The development process involves:

Synthesis and Isolation: The impurity may be synthesized intentionally or isolated from batches of the main API where it is present.

Purification: Techniques like chromatography are used to achieve a high degree of purity.

Characterization: Extensive analytical testing is performed to confirm the identity and purity of the standard. This typically includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure, and chromatographic methods like High-Performance Liquid Chromatography (HPLC) to determine purity. daicelpharmastandards.com

Role in Quality Control: In pharmaceutical QC, reference standards for impurities are used for several critical functions:

Identification: To confirm the identity of an impurity peak in a chromatogram by comparing its retention time with that of the standard.

Quantification: To determine the exact amount of the impurity present in a sample. This is often done using a calibration curve generated from the reference standard.

Method Validation: To validate analytical methods by assessing parameters like accuracy, precision, linearity, and specificity. pharmiweb.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate the control of impurities in pharmaceutical products. usp.orgallsciencejournal.com Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for many APIs and their key impurities. knorspharma.comsigmaaldrich.comsigmaaldrich.com For impurities without an official pharmacopoeial standard, pharmaceutical manufacturers must develop and qualify their own in-house or secondary reference standards. mriglobal.orgpharmaffiliates.com

The table below outlines typical tests performed during the qualification and routine quality control of a pharmaceutical reference standard for an impurity like this compound.

| Test | Methodology | Purpose |

|---|---|---|

| Identity Confirmation | NMR, MS, IR Spectroscopy | To unequivocally confirm the chemical structure of the standard. daicelpharmastandards.com |

| Purity Assay | HPLC, Gas Chromatography (GC) | To quantify the purity of the standard and identify any other impurities. daicelpharmastandards.com |

| Water Content | Karl Fischer Titration | To determine the amount of water present, which is needed for an accurate purity assessment. |

| Residual Solvents | Headspace GC | To quantify any remaining solvents from the synthesis and purification process. |

| Stability Studies | HPLC under various storage conditions | To establish a retest period and appropriate storage conditions for the reference standard. mriglobal.org |

In Vitro Research Models for 18 Methylethynyl Estradiol Activity Assessment

Reporter Gene Assays (e.g., ERE-Luciferase, ER-CALUX)

Reporter gene assays are highly sensitive and specific methods for quantifying the activation of the estrogen receptor. These assays utilize a reporter gene, such as luciferase, under the control of an Estrogen Response Element (ERE), the DNA sequence to which the activated ER complex binds.

ERE-Luciferase Assays: In this system, cells (often HEK293T or estrogen-sensitive cell lines) are engineered to contain a plasmid with an ERE sequence linked to the luciferase gene. When an estrogenic compound binds to and activates the ER, the complex binds to the ERE, initiating the transcription of the luciferase gene. The resulting light emission upon the addition of a substrate is proportional to the level of ER activation. This allows for the quantification of the estrogenic potency of a test compound.

ER-CALUX (Estrogen Receptor-mediated Chemically Activated Luciferase Expression): The ER-CALUX assay is a standardized reporter gene assay that typically uses the T47D human breast cancer cell line, which has been stably transfected with an ERE-luciferase reporter construct. It is a robust and sensitive tool for screening for estrogenic or anti-estrogenic activity of chemicals.

No specific data from ERE-Luciferase or ER-CALUX assays for 18-Methylethynyl estradiol (B170435) were found in the reviewed scientific literature.

Cell Proliferation Assays (e.g., E-SCREEN)

Cell proliferation assays directly measure the mitogenic effect of estrogenic compounds on hormone-dependent cell lines.

E-SCREEN (Estrogen-SCREEN) Assay: This assay is based on the principle that the proliferation of MCF-7 cells is estrogen-dependent. nih.govnih.gov Cells are cultured in a medium stripped of endogenous estrogens, and the test compound is added. An increase in cell number, relative to a negative control, indicates an estrogenic effect. The potency of the compound can be compared to that of 17β-estradiol. nih.gov

There are no specific E-SCREEN assay results available for 18-Methylethynyl estradiol in the reviewed literature.

Cellular Biomarker Expression Studies (e.g., Vitellogenin)

The expression of specific biomarkers in response to estrogenic stimulation can serve as an indicator of a compound's activity.

Vitellogenin: Vitellogenin is an egg yolk precursor protein, and its synthesis is a well-established biomarker for estrogen exposure in oviparous (egg-laying) vertebrates. nih.gov While primarily used in in vivo fish studies, in vitro models using primary fish hepatocytes have been developed. nih.gov In these models, liver cells from fish are exposed to test compounds, and the induction of vitellogenin synthesis is measured, typically via an enzyme-linked immunosorbent assay (ELISA).

No studies were identified that utilized an in vitro vitellogenin expression assay to assess the estrogenic activity of this compound.

Functional Assays for Receptor Activation and Signal Transduction

Beyond simple binding and transcriptional activation, functional assays can elucidate the specific mechanisms of receptor activation and the downstream signaling pathways affected by a compound. Estrogen receptors can mediate their effects through both genomic and non-genomic pathways. nih.gov

The genomic pathway involves the ER acting as a ligand-activated transcription factor that modulates gene expression. mdpi.comnih.govyoutube.com Non-genomic pathways involve the rapid activation of various signal transduction cascades, such as the MAPK/ERK and PI3K/AKT pathways, often initiated by a subpopulation of ER located at the cell membrane. nih.gov

Assays to study these pathways can include Western blotting to detect the phosphorylation of key signaling proteins (e.g., ERK, AKT) or measuring changes in second messengers like cAMP.

Specific studies detailing the functional assays used to characterize the receptor activation and signal transduction mechanisms of this compound were not found in the reviewed literature.

Studies on Other Enzyme Inhibition Activities (e.g., Carbonic Anhydrase)

In addition to estrogenic activity, some steroidal compounds can interact with and inhibit various enzymes. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. wikipedia.org Inhibitors of carbonic anhydrase are used clinically for various purposes, including the treatment of glaucoma. nih.govtaylorandfrancis.com

A comprehensive search of the scientific literature did not yield any studies investigating the potential inhibitory activity of this compound on carbonic anhydrase or other enzymes.

| Assay Type | Principle | Typical Endpoint | Research Findings for this compound |

|---|---|---|---|

| Reporter Gene Assays (ERE-Luciferase, ER-CALUX) | ER-mediated activation of a luciferase reporter gene. | Luminescence measurement. | No data available. |

| Cell Proliferation Assays (E-SCREEN) | Estrogen-dependent proliferation of MCF-7 cells. | Cell number quantification. | No data available. |

| Cellular Biomarker Expression (Vitellogenin) | Induction of vitellogenin synthesis in fish hepatocytes. | Vitellogenin protein levels (e.g., by ELISA). | No data available. |

| Functional Assays for Receptor Activation | Assessment of genomic and non-genomic ER signaling pathways. | Phosphorylation of signaling proteins, second messenger levels. | No data available. |

| Enzyme Inhibition Assays (Carbonic Anhydrase) | Measurement of the inhibition of specific enzyme activity. | Enzyme activity levels. | No data available. |

In Vivo Animal Model Research for Mechanistic Studies

Mouse Models for Estrogenicity Assessment (e.g., Uterotrophic Activity)

The uterotrophic assay in immature or ovariectomized female rodents is a well-established in vivo method for assessing the estrogenic activity of a compound. nih.govnih.gov This assay is considered the "gold standard" for identifying potential estrogen receptor (ER) agonists. nih.gov The primary endpoint of this assay is an increase in uterine weight, which results from ER-mediated water imbibition and cellular proliferation in the uterine tissue. nih.gov

While direct studies on the uterotrophic activity of 18-methylethynyl estradiol (B170435) are not extensively documented in publicly available literature, the activity of its close structural analog, 17α-ethinylestradiol (EE2), is well-characterized. EE2 is a potent synthetic estrogen that consistently induces a significant uterotrophic response in mice. oup.comnih.govnih.gov Developmental exposure to EE2 in female mice has been shown to advance vaginal opening and lead to shorter estrus cycles, further demonstrating its potent estrogenic effects in this model. nih.govdoaj.org Prenatal exposure can also lead to ovary-independent vaginal epithelial stratification and cornification. nih.govnih.gov

Interestingly, minor structural modifications can drastically alter estrogenic activity. For instance, 18-epi-17β-E2, an epimer of 17β-estradiol with an inverted C18-methyl group, exhibits no uterotrophic activity in mice. nih.gov This highlights the stringent structural requirements for potent estrogen receptor activation and subsequent in vivo estrogenic responses. Given the structural similarity of 18-methylethynyl estradiol to the highly potent EE2, it is anticipated to be a strong agonist in the mouse uterotrophic assay.

Table 1: Comparative Uterotrophic Activity of Estrogenic Compounds in Mouse Models

| Compound | Expected/Observed Uterotrophic Activity | Key Findings |

| This compound | Expected to be high | Based on structural similarity to 17α-ethinylestradiol. |

| 17α-Ethinylestradiol (EE2) | High | Potent induction of uterine weight gain and other estrogenic effects. oup.comnih.gov |

| 18-epi-17β-E2 | None | Inversion of the C18-methyl group abolishes uterotrophic activity. nih.gov |

Xenograft Models for Receptor Binding and Distribution Studies (e.g., MCF7 xenografts)

Human breast cancer cell lines that are estrogen receptor-positive, such as MCF-7, are widely used in xenograft models to study the in vivo effects of estrogenic compounds. altogenlabs.comxenograft.net In these models, MCF-7 cells are implanted into immunocompromised mice, typically in the mammary fat pad, where they form tumors whose growth is dependent on estrogen supplementation. altogenlabs.comjcancer.org These models are invaluable for investigating the efficacy of compounds that modulate the estrogen receptor. xenograft.netnih.gov

While specific studies detailing the use of this compound in MCF-7 xenograft models are limited in the available literature, the methodology is well-established for other estrogens and anti-estrogens. For instance, the growth of MCF-7 xenografts is stimulated by estradiol, and this growth can be antagonized by selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and idoxifene. nih.gov These models allow for the in vivo assessment of a compound's ability to bind to the estrogen receptor and modulate tumor growth.

Such xenograft models could be employed to study the receptor binding and tissue distribution of this compound. By observing the growth-promoting effects on MCF-7 tumors, researchers can confirm its estrogenic activity in a human-derived tumor model. Furthermore, radiolabeled versions of the compound could be used to perform biodistribution studies, revealing its uptake and retention in the tumor and other tissues.

Zebrafish Models for Estrogenic Potency and Biomarker Induction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for assessing the estrogenic potency of chemical compounds. researchgate.netifremer.fr A key advantage of this model is the ability to observe developmental and physiological effects in a transparent, developing organism. A widely used biomarker for estrogen exposure in zebrafish is the induction of vitellogenin (Vtg), an egg yolk precursor protein. nih.govnih.govoup.com In male fish, the gene for vitellogenin is normally silent but can be strongly induced by exposure to estrogenic compounds. researchgate.net

Numerous studies have demonstrated the high sensitivity of zebrafish to 17α-ethinylestradiol (EE2). researchgate.netnih.gov Exposure to environmentally relevant concentrations of EE2 can lead to significant vitellogenin induction. nih.govnih.gov The lowest observed effect concentrations (LOECs) for Vtg induction by EE2 in male zebrafish have been reported to be as low as 3.0 ng/L. nih.gov Transgenic zebrafish lines, such as those carrying an estrogen-responsive element linked to a reporter gene like green fluorescent protein (GFP) or luciferase, provide even more sensitive and specific tools for detecting estrogenic activity in real-time. oup.comnih.gov

Given the potent estrogenicity of EE2 in this model, it is highly probable that this compound would also be a potent inducer of estrogenic biomarkers in zebrafish. Studies using this model could provide valuable data on its relative estrogenic potency and identify specific tissues and developmental stages that are most sensitive to its effects.

Table 2: Biomarker Induction by 17α-Ethinylestradiol in Zebrafish Models

| Biomarker | Life Stage | Effect |

| Vitellogenin (Vtg) mRNA/Protein | Larvae, Juveniles, Adults | Strong induction in a dose-dependent manner. nih.govnih.gov |

| Estrogen Receptor (esr) genes | Adults | Upregulation of esr2b expression. sicb.org |

| Aromatase B (cyp19a1b) gene | Adults | Elevated expression in the brain. sicb.org |

| Green Fluorescent Protein (GFP) | Embryos, Larvae | Induction in ERE-GFP transgenic lines. nih.gov |

| Luciferase | Embryos, Larvae | Induction in ERE-luciferase transgenic lines. oup.com |

Evaluation of Biological Endpoints in Animal Systems

The assessment of a compound's estrogenicity in animal models involves the evaluation of a range of biological endpoints beyond simple receptor binding. These endpoints provide a more comprehensive understanding of the compound's physiological and potential pathological effects.

In mouse models , key biological endpoints for assessing the estrogenicity of compounds like this compound and its analogs include:

Uterine Wet and Blotted Weight: A primary endpoint in the uterotrophic assay, reflecting fluid imbibition and tissue growth. nih.govnih.gov

Vaginal Epithelial Cornification: A histological marker of estrogenic stimulation, indicative of pubertal onset or estrogen exposure. nih.govnih.gov

Reproductive Cycle Alterations: Changes in the length and regularity of the estrous cycle. nih.govdoaj.org

Developmental Effects: Prenatal exposure can lead to abnormalities such as polyovular follicles. nih.gov

Behavioral Changes: Exposure can affect maternal and sexual behaviors. nih.govdoaj.org

In zebrafish models , the evaluation of estrogenic compounds relies on endpoints such as:

Vitellogenin Induction: A highly sensitive and specific biomarker of estrogen exposure. nih.govnih.govresearchgate.net

Gonadal Differentiation and Sex Ratio: Chronic exposure can lead to feminization of male fish and skewed sex ratios. nih.govnih.gov

Gene Expression Profiling: Measurement of transcripts for estrogen-responsive genes like vtg1, esr1, and cyp19a1b. nih.govsicb.org

Hatching Success and Survival: High concentrations of potent estrogens can impact early life-stage survival and development. nih.gov

Neurodevelopment and Behavior: Early life exposure to estrogens can have long-term effects on brain development and behavior. ifremer.fr

The evaluation of these diverse biological endpoints across different animal models is crucial for a thorough characterization of the in vivo mechanistic actions of this compound.

Computational Approaches in 18 Methylethynyl Estradiol Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdibru.ac.in For estrogen receptor agonists, QSAR models are developed by correlating molecular descriptors of various estrogen derivatives with their measured binding affinities or estrogenic potencies. nih.govnih.gov These models are powerful tools for predicting the activity of new, unsynthesized compounds and for understanding which structural properties are most important for activity.

The development of a QSAR model involves calculating a wide range of molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). u-tokyo.ac.jp For a compound like 18-methylethynyl estradiol (B170435), specific descriptors would quantify the influence of its key structural features:

The Phenolic A-Ring: Essential for binding, its properties are captured by electronic descriptors.

The 17α-ethynyl group: This group's size and hydrophobicity are described by steric and hydrophobic parameters. Its presence is known to enhance oral bioavailability.

The 18-methyl group: This angular methyl group, absent in the related compound ethinylestradiol, would be primarily defined by steric and hydrophobic descriptors, such as molar refractivity (MR), which relates to volume and polarizability. u-tokyo.ac.jp

| Descriptor Type | Example Descriptors | Relevance to 18-Methylethynyl Estradiol |

|---|---|---|

| Steric/Volume | Molar Refractivity (MR), Molecular Volume | Quantifies the size of the 18-methyl and 17α-ethynyl groups, influencing fit within the receptor pocket. u-tokyo.ac.jp |

| Electronic | Partial Atomic Charges, Dipole Moment, EHOMO/ELUMO | Describes the hydrogen-bonding capability of the 3-hydroxyl group and electronic nature of the aromatic A-ring. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Represents the overall lipophilicity of the steroid scaffold, which is critical for entering the hydrophobic binding pocket. u-tokyo.ac.jp |

| Thermodynamic | Heat of Formation (ΔHf) | Indicates the energetic stability of the compound's conformation. nih.gov |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This technique is instrumental in studying how this compound fits into the ligand-binding pocket (LBP) of the estrogen receptor alpha (ERα). The process involves placing the ligand in various conformations within the binding site and using a scoring function to estimate the binding affinity, typically expressed as a negative free energy of binding (ΔG). phcogj.com

The binding of steroidal estrogens to ERα is characterized by a specific set of interactions with key amino acid residues in the LBP. For an agonist like this compound, the docking pose is expected to be anchored by two critical hydrogen bonds:

The 3-hydroxyl group on the A-ring acts as a hydrogen bond donor to the carboxylate side chain of Glutamate (B1630785) 353 (Glu353) and as an acceptor from the guanidinium (B1211019) group of Arginine 394 (Arg394) .

The 17-hydroxyl group (or a feature influenced by the 17α-ethynyl group) acts as a hydrogen bond acceptor from the imidazole (B134444) side chain of Histidine 524 (His524) . nih.gov

The rest of the molecule, including the steroid scaffold and the 18-methyl and 17α-ethynyl groups, engages in extensive hydrophobic (van der Waals) interactions with nonpolar residues lining the pocket. The addition of the 18-methyl group on this compound introduces an additional point of hydrophobic contact compared to ethinylestradiol, potentially influencing its precise orientation and binding affinity. Docking studies can elucidate how this methyl group is accommodated within the pocket and whether it creates favorable interactions or steric clashes.

| Residue | Interaction Type | Role in Binding this compound |

|---|---|---|

| Glu353 | Hydrogen Bond | Accepts a hydrogen bond from the ligand's 3-hydroxyl group. mdpi.com |

| Arg394 | Hydrogen Bond | Donates a hydrogen bond to the ligand's 3-hydroxyl group. mdpi.com |

| His524 | Hydrogen Bond | Donates a hydrogen bond to the ligand's 17-position oxygen. nih.gov |

| Phe404 | Hydrophobic (π-π stacking) | Interacts with the aromatic A-ring of the ligand. |

| Leu387, Met421, Leu525 | Hydrophobic (van der Waals) | Form part of the hydrophobic pocket accommodating the steroid core and its substituents. mdpi.com |

Molecular Dynamics Simulations for Receptor Conformation and Ligand Binding

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms over time. nih.gov MD simulations are crucial for understanding how the binding of an agonist like this compound induces specific conformational changes in the estrogen receptor that are necessary for its biological function. biorxiv.org

Upon agonist binding, the ERα undergoes a critical conformational change, most notably in the C-terminal helix, known as Helix 12 (H12). nih.gov MD simulations show that an agonist stabilizes H12 in an "active" conformation, where it seals the ligand-binding pocket and creates a surface for the recruitment of coactivator proteins. nsf.gov This coactivator binding is the initiating step for downstream gene transcription. Simulations of the receptor bound to an agonist like estradiol show a tightly restrained and stable complex, whereas antagonist-bound forms exhibit significantly greater fluctuations, particularly in the loops surrounding H12. biorxiv.orgnsf.gov

For this compound, MD simulations would be used to:

Assess the stability of the hydrogen bonds and hydrophobic contacts predicted by docking.

Confirm that the ligand stabilizes the active conformation of Helix 12.

Analyze the solvent accessibility of the ligand within the pocket.

| State of ERα | Key Dynamic Behavior | Functional Implication |

|---|---|---|

| Agonist-Bound (e.g., Estradiol) | Stable complex with low root-mean-square deviation (RMSD). Helix 12 is locked in an active conformation. nih.govnsf.gov | Creates a stable binding surface for coactivator proteins, leading to gene activation. |

| Antagonist-Bound (e.g., 4-hydroxytamoxifen) | Increased fluctuations and higher RMSD. Helix 12 is displaced into the coactivator binding cleft. biorxiv.orgnsf.gov | Blocks the coactivator binding site, inhibiting gene activation. |

| Apo (Unbound) | The ligand-binding pocket is more flexible and open. | Receptor is in an inactive state, ready for ligand binding. |

Pharmacophore Modeling for Estrogen Receptor Agonists

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govillinois.edu For estrogen receptor agonists, a well-defined pharmacophore has been established based on the structures of potent ligands like estradiol. nih.govuthscsa.edu This model is invaluable for virtual screening of compound libraries to identify new potential agonists and for designing novel molecules.

The accepted pharmacophore for ERα agonists consists of several key features that this compound fits perfectly:

A Hydrogen Bond Donor (HBD): This is the phenolic 3-hydroxyl group on the A-ring. nih.gov

A Hydrogen Bond Acceptor (HBA): This feature is located at the other end of the molecule, corresponding to the 17-hydroxyl group. The 17α-ethynyl group modifies the environment around this feature. nih.gov

Two Hydrophobic/Aromatic Regions: The first is the aromatic A-ring itself. The second is the hydrophobic steroid core (B, C, and D rings). researchgate.net

| Pharmacophore Feature | Corresponding Chemical Group in this compound | Importance |

|---|---|---|

| Hydrogen Bond Donor | 3-Hydroxyl Group on A-Ring | Essential for anchoring the ligand to Glu353/Arg394. nih.govuthscsa.edu |

| Hydrogen Bond Acceptor | 17-Hydroxyl Group | Essential for interaction with His524. nih.govuthscsa.edu |

| Hydrophobic/Aromatic Center | Phenolic A-Ring | Engages in hydrophobic and aromatic interactions in the binding pocket. researchgate.net |

| Hydrophobic Region | Steroid Scaffold (Rings B, C, D) including 18-methyl and 17α-ethynyl groups | Provides extensive van der Waals contacts with nonpolar residues, ensuring high-affinity binding. researchgate.net |

Emerging Research Areas and Future Directions

Development of Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs) Based on 18-Methylethynyl Estradiol (B170435) Scaffolds

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. nih.gov Unlike estrogens which are uniformly agonists, SERMs can block estrogen's effects in some tissues (like the breast) while mimicking its beneficial effects in others (like bone). nih.govclevelandclinic.org This dual activity has made them a cornerstone in the treatment and prevention of ER-positive breast cancer and osteoporosis. nih.govclevelandclinic.org Tamoxifen (B1202), the first SERM approved for breast cancer treatment, exemplifies this class. nih.gov

The development of new SERMs often involves modifying existing steroidal scaffolds to optimize their interaction with ERα and ERβ. The 18-methylethynyl estradiol structure represents a potential backbone for such development. The introduction of specific side chains can transform an estrogenic compound into one with antagonistic properties, a critical feature for antiestrogenic therapies. nih.gov For instance, research on other 17α-ethinyl-estradiol derivatives has shown that the addition of bulky side chains can confer strong ER antagonist activity, inhibiting ERα transactivation and blocking the growth of ER-positive breast cancer cells. nih.govnih.gov

Selective Estrogen Receptor Degraders (SERDs) represent another therapeutic strategy. These compounds not only block the receptor but also induce its degradation. While research has produced SERDs like fulvestrant, the exploration of the this compound scaffold as a basis for novel SERDs is an area ripe for investigation. The goal is to synthesize compounds that can be tailored to exhibit a pure antiestrogenic profile across all tissues. researchgate.net

Exploration of Novel Estrogen Receptor Ligands and Analogs

The this compound scaffold is actively being explored for the synthesis of novel estrogen receptor ligands with unique properties for diagnostics and therapy. Modifications to the core molecule can enhance receptor affinity, improve pharmacokinetic properties, or attach functional groups for imaging or targeted delivery.

One area of development involves creating radiolabeled analogs for imaging purposes. Researchers have synthesized novel PEGylated and radioiodinated ethinylestradiol derivatives for targeting ER-positive breast cancer. nih.gov These probes, [¹³¹I]EITE and [¹³¹I]MITE, demonstrated nanomolar binding affinity for the estrogen receptor and showed high, specific uptake in ER-positive tumors, which could be blocked by competition with excess estradiol. nih.gov

Another approach involves using click chemistry to attach imaging moieties. A novel PET tracer, [¹⁸F]FETE, was synthesized by reacting a fluorine-18-containing precursor with 17α-ethinyl-estradiol. nih.govresearchgate.net This tracer showed high radiochemical yield and purity, and demonstrated significant, specific uptake in ER-positive tumors in preclinical models, suggesting its potential as a promising imaging agent. nih.govresearchgate.net These studies highlight the versatility of the ethynyl (B1212043) estradiol backbone in creating new diagnostic tools.

| Compound | Modification | Receptor Binding Affinity (Kd) | Key Finding | Reference |

|---|---|---|---|---|

| [¹³¹I]EITE | PEGylated and Iodinated Ethinylestradiol | 36.47 ± 6.82 nM | High specific uptake in ER-positive MCF-7 tumors. | nih.gov |

| [¹³¹I]MITE | PEGylated and Iodinated Ethinylestradiol | 61.83 ± 13.95 nM | Demonstrated ER specificity with low uptake in ER-negative tumors. | nih.gov |

| [¹⁸F]FETE | Triazole linkage to a Fluoroethoxyethyl group | Not specified | Considerable uptake in ER-positive tumors (4.63 ± 0.73%ID/g). | nih.gov |

Advanced Imaging Techniques for Estrogen Receptor Research

Non-invasive imaging of estrogen receptor status in tumors is crucial for guiding hormonal therapy. openmedscience.com Positron Emission Tomography (PET) is a powerful molecular imaging technique that can visualize and quantify ER expression in vivo using radiolabeled ligands. nih.gov The FDA-approved tracer 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES) is a valuable tool, but it has drawbacks such as high retention in the liver, prompting the development of new tracers. nih.govmdpi.com

The this compound scaffold serves as a foundation for some of these next-generation imaging agents. As mentioned previously, the novel PET tracer [¹⁸F]FETE, derived from 17α-ethinyl-estradiol, has shown promise in preclinical studies. nih.gov In mouse models, [¹⁸F]FETE demonstrated considerable uptake in ER-positive MCF-7 tumors (4.63 ± 0.73%ID/g), which was significantly higher than the uptake observed with [¹⁸F]FES in the same model. nih.gov This suggests that modifications to the ethynyl estradiol structure can lead to imaging agents with improved tumor targeting.

Beyond PET, fluorescent probes based on the estradiol skeleton are being developed to study ER dynamics at the cellular level. These probes allow for real-time analysis of steroid uptake and transport. jenabioscience.com For example, a fluorescent conjugate of a 7α-substituted estradiol analog with a BODIPY fluorophore was synthesized to create a fluorescent probe for the ER. nih.gov While not directly derived from this compound, this research demonstrates the principle of attaching fluorophores to the steroidal backbone. Such tools are invaluable for investigating ER-ligand binding, receptor dimerization, and gene expression dynamics in vitro. nih.gov

| Imaging Agent | Imaging Modality | Scaffold Base | Key Characteristics | Reference |

|---|---|---|---|---|

| [¹⁸F]FES | PET | Estradiol | FDA-approved standard; high liver retention. | nih.govmdpi.com |

| [¹⁸F]FETE | PET | 17α-Ethinyl-estradiol | High uptake in ER-positive tumors; synthesized via click chemistry. | nih.gov |

| [¹⁸F]TA-Glyco-EE | PET | Estradiol Derivative | Increased hydrophilicity and rapid washout from non-target tissues. | mdpi.com |

| Estradiol Glow | Fluorescence Microscopy | 17-ß-Estradiol | Retains biological activity; allows real-time monitoring of uptake. | jenabioscience.com |

Integration of Omics Data in Understanding Compound Action

Understanding the precise molecular mechanisms of compounds like this compound requires a comprehensive view of their impact on cellular processes. The integration of multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling the complex biology of drug action. nih.govmdpi.com

While specific omics studies on this compound are not yet prominent, research on its parent compound, 17-β-estradiol (E2), demonstrates the potential of this approach. For example, a quantitative proteomic analysis of breast cancer MCF7 cells treated with E2 identified 232 proteins whose expression was significantly altered. nih.govnih.gov Bioinformatic analysis of this data revealed that E2 stimulates cell division by promoting the G1 to S phase transition and simultaneously has a dual effect on apoptosis, both enhancing and inhibiting it through different pathways. nih.govnih.gov Another study combined transcriptomic and metabolomic data to show that estradiol can suppress liver cancer cell growth by altering cellular metabolism. researchgate.net

Similarly, genomic profiling of ER-positive breast cancers after short-term estrogen deprivation has been used to identify genetic alterations associated with resistance to endocrine therapy. nih.govbroadinstitute.org These methodologies could be directly applied to study the specific effects of this compound. By integrating data on gene expression, protein levels, and metabolic changes following treatment, researchers could build a detailed map of the compound's mechanism of action, identify biomarkers of response, and uncover potential mechanisms of resistance. This integrated approach is essential for bridging the gap from genotype to phenotype and understanding the full therapeutic potential of novel estradiol derivatives. nih.gov

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.